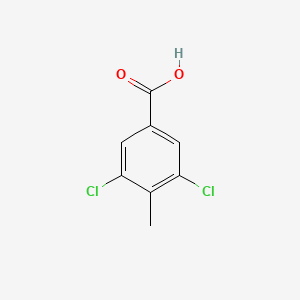

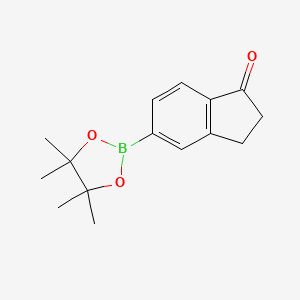

5-Chloro-3-(3,5-difluorophenyl)isoxazole

Descripción general

Descripción

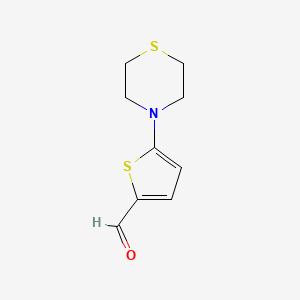

The compound "5-Chloro-3-(3,5-difluorophenyl)isoxazole" is a derivative of isoxazole, a heterocyclic aromatic organic compound consisting of a five-membered ring with two adjacent atoms being nitrogen and oxygen. While the specific compound is not directly studied in the provided papers, related isoxazole derivatives and their properties, synthesis, and applications are extensively discussed.

Synthesis Analysis

The synthesis of isoxazole derivatives often involves cycloaddition reactions or substitutions. For instance, the synthesis of 5,5'-disubstituted-3,3'-bisisoxazoles is achieved through the addition of potassium hydrogen carbonate to a mixture of dichloroglyoxime and terminal alkynes, showing a preference for the 5,5'-disubstituted isomer . Similarly, 5-fluoroalkyl-substituted isoxazoles are synthesized from functionalized halogenoximes and various alkenes through a metal-free [3+2] cycloaddition, followed by deoxofluorination or nucleophilic substitution for further functionalization . These methods could potentially be adapted for the synthesis of "5-Chloro-3-(3,5-difluorophenyl)isoxazole".

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction, and its electronic properties were studied using density functional theory (DFT) calculations . Similarly, the crystal structure of 3-chloro-5-phenylisoxazole was elucidated from X-ray data, revealing a twist between the phenyl and isoxazole rings . These techniques could be applied to determine the structure of "5-Chloro-3-(3,5-difluorophenyl)isoxazole".

Chemical Reactions Analysis

Isoxazole derivatives participate in various chemical reactions, often influenced by their substituents. The reactivity can be predicted using frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps . For example, the compound 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was synthesized via 1,3-dipolar cycloaddition and characterized for its antioxidant and antimicrobial activity . The reactivity of "5-Chloro-3-(3,5-difluorophenyl)isoxazole" could be similarly analyzed to predict its potential chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are diverse and can be tailored for specific applications. For instance, certain isoxazole derivatives exhibit luminescent properties , while others show potential as herbicides or antimycobacterial agents . The tautomerism of isoxazole compounds can also influence their basicity and acidity . The properties of "5-Chloro-3-(3,5-difluorophenyl)isoxazole" would likely be influenced by the electron-withdrawing effects of the chloro and difluorophenyl groups, potentially affecting its reactivity and applications.

Aplicaciones Científicas De Investigación

Tautomerism and Basicity in Isoxazoles

- Isoxazoles, including derivatives similar to 5-Chloro-3-(3,5-difluorophenyl)isoxazole, have been studied for their tautomeric forms and basicity. Research by Boulton and Katritzky (1961) revealed that derivatives like 5-hydroxyisoxazoles exist in different tautomeric forms depending on the solvent's polarity, with implications for their chemical behavior (Boulton & Katritzky, 1961).

Synthesis and Regioselectivity

- The synthesis of isoxazoles, including fluorinated derivatives, has been a subject of research. Chalyk et al. (2019) developed a method for synthesizing fluorinated isoxazoles, showcasing the versatility and regioselectivity of these compounds, which is relevant for substances like 5-Chloro-3-(3,5-difluorophenyl)isoxazole (Chalyk et al., 2019).

Chemical Behavior and Reactivity

- Lebed' et al. (2017) investigated the synthesis and chemical behavior of isoxazole derivatives, focusing on their reactivity towards amines. This research provides insights into the chemical properties of isoxazoles, which can be applied to understanding the reactivity of 5-Chloro-3-(3,5-difluorophenyl)isoxazole (Lebed' et al., 2017).

Anticancer Potential

- Isoxazoles have been evaluated for their potential in cancer therapy. Shaw et al. (2012) synthesized isoxazole derivatives and found that specific compounds demonstrated significant activity against colon cancer cells. This suggests that 5-Chloro-3-(3,5-difluorophenyl)isoxazole could have similar potential applications in cancer research (Shaw et al., 2012).

Larvicidal Activity

- The larvicidal properties of isoxazoles have been studied by da Silva-Alves et al. (2013), who synthesized various isoxazole compounds and tested them against Aedes aegypti larvae. The findings reveal that isoxazoles, including possibly 5-Chloro-3-(3,5-difluorophenyl)isoxazole, could be effective in controlling mosquito populations (da Silva-Alves et al., 2013).

Synthesis and Characterization

- Studies on the synthesis and characterization of isoxazoles, like the work by Brown and Styring (2003), offer valuable insights into the structural and mesogenic properties of these compounds. Such research is crucial for understanding the physical and chemical characteristics of 5-Chloro-3-(3,5-difluorophenyl)isoxazole (Brown & Styring, 2003).

Safety And Hazards

Propiedades

IUPAC Name |

5-chloro-3-(3,5-difluorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2NO/c10-9-4-8(13-14-9)5-1-6(11)3-7(12)2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKTWEZJFMXOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=NOC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595115 | |

| Record name | 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(3,5-difluorophenyl)isoxazole | |

CAS RN |

359424-44-5 | |

| Record name | 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol](/img/structure/B1320630.png)

![ethyl 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1320637.png)

![4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine](/img/structure/B1320649.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1320655.png)

![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)